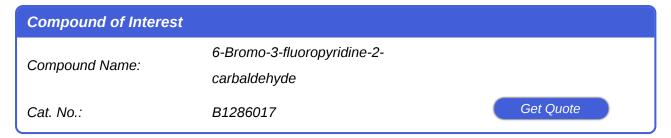


# In-Depth Technical Guide: 6-Bromo-3-fluoropyridine-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **6-Bromo-3-fluoropyridine-2-carbaldehyde**, a key building block in synthetic and medicinal chemistry. This document details its chemical identity, synthesis, and its role as a versatile intermediate in the preparation of more complex heterocyclic compounds. While this guide focuses on the chemical properties and synthesis of the title compound, it also touches upon the potential applications of its derivatives in drug discovery.

## **Chemical Identity and Synonyms**

**6-Bromo-3-fluoropyridine-2-carbaldehyde** is a substituted pyridine derivative with the molecular formula C<sub>6</sub>H<sub>3</sub>BrFNO. Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a fluorine atom at the 3-position, and a carbaldehyde (formyl) group at the 2-position. This combination of functional groups makes it a valuable and reactive intermediate for the synthesis of a variety of more complex molecules. A comprehensive list of its synonyms and identifiers is provided in the table below.



Identifier Type	Identifier	
Systematic Name	6-Bromo-3-fluoropyridine-2-carbaldehyde	
IUPAC Name	6-bromo-3-fluoropyridine-2-carbaldehyde[1]	
CAS Number	885267-36-7[1][2][3][4]	
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO[2]	
Molecular Weight	204.00 g/mol [1]	
Synonyms	6-Bromo-3-fluoropicolinaldehyde[1], 6-Bromo-3-fluoro-2-formylpyridine[1], 2-Bromo-5-fluoro-6-formylpyridine[1], 6-Bromo-3-fluoropyridine-2-carboxaldehyde[1], 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde	

# Synthesis of 6-Bromo-3-fluoropyridine-2-carbaldehyde

The synthesis of **6-Bromo-3-fluoropyridine-2-carbaldehyde** can be achieved through the oxidation of the corresponding alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol. A common and effective method utilizes Dess-Martin periodinane as the oxidizing agent.

## Experimental Protocol: Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol

This protocol describes the synthesis of 6-bromo-3-fluoropicolinaldehyde (an alternative name for the title compound) from (6-bromo-3-fluoropyridin-2-yl)methanol.

#### Materials:

- (6-bromo-3-fluoropyridin-2-yl)methanol
- Dess-Martin periodinane
- Dichloromethane (DCM)



- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Diatomaceous earth (Celite)

#### Procedure:

- Dissolve (6-bromo-3-fluoropyridin-2-yl)methanol in DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add Dess-Martin periodinane to the cooled solution portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 14 hours.
- Quench the reaction by adding saturated aqueous sodium bicarbonate.
- Dilute the mixture with additional DCM.
- Filter the mixture through a pad of diatomaceous earth (Celite).
- Wash the filter cake with DCM.
- Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
- Wash the organic layer with brine.
- Dry the organic layer over sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

#### Quantitative Data:



Starting Material	Product	Yield
(6-bromo-3-fluoropyridin-2- yl)methanol	6-bromo-3- fluoropicolinaldehyde	Not explicitly found in search results

## **Applications in Organic Synthesis**

**6-Bromo-3-fluoropyridine-2-carbaldehyde** serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and cyclization reactions. The bromo and fluoro substituents on the pyridine ring also provide handles for further functionalization, for instance, through cross-coupling reactions. This compound is a valuable building block for the creation of novel molecules with potential applications in the pharmaceutical and agrochemical industries.

While specific, detailed protocols for the further reaction of **6-Bromo-3-fluoropyridine-2-carbaldehyde** were not found in the provided search results, its utility as a synthetic intermediate is evident from its commercial availability and inclusion in chemical supplier catalogs catering to research and development.

## **Biological Relevance and Signaling Pathways**

Currently, there is no direct evidence in the provided search results linking **6-Bromo-3-fluoropyridine-2-carbaldehyde** itself to any specific biological signaling pathways. Its primary role in a biological context is as a precursor for the synthesis of more complex, biologically active molecules. The biological evaluation of compounds derived from this aldehyde would be necessary to elucidate any potential interactions with cellular signaling cascades.

## **Experimental Workflow Diagram**

The following diagram illustrates the general workflow for the synthesis of **6-Bromo-3-fluoropyridine-2-carbaldehyde** as described in the experimental protocol.





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Caption: Synthetic workflow for 6-Bromo-3-fluoropyridine-2-carbaldehyde.

#### Conclusion

**6-Bromo-3-fluoropyridine-2-carbaldehyde** is a valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the presence of multiple functional groups make it an attractive starting material for the construction of diverse and complex molecular architectures. While its direct biological activity has not been reported, its utility as a scaffold for the synthesis of potentially bioactive compounds is of significant interest to the drug discovery and development community. Further research into the derivatization of this compound is likely to yield novel molecules with interesting pharmacological properties.

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To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-3-fluoropyridine-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286017#synonyms-for-6-bromo-3-fluoropyridine-2-carbaldehyde]

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